molecular formula C12H12ClN5O B2970714 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 2094360-04-8

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide

货号 B2970714
CAS 编号: 2094360-04-8
分子量: 277.71
InChI 键: QCNUIMWJONCURF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the protein tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the regulation of immune responses. Inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases.

作用机制

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a selective inhibitor of TYK2, which is a key enzyme in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune responses. Inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). This results in a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has been shown to have a potent anti-inflammatory effect in preclinical models of autoimmune and inflammatory diseases. In a mouse model of psoriasis, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced skin inflammation and improved skin pathology. In a rat model of rheumatoid arthritis, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced joint inflammation and bone erosion. In a mouse model of inflammatory bowel disease, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced inflammation and improved gut pathology.

实验室实验的优点和局限性

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the JAK-STAT signaling pathway. However, the drug has some limitations for lab experiments. It has a short half-life and a low solubility, which makes it difficult to administer in vivo. In addition, the drug has a high clearance rate, which limits its efficacy in long-term studies.

未来方向

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune and inflammatory diseases. However, there are still many unanswered questions about the drug's mechanism of action and its potential side effects. Future research should focus on elucidating the molecular mechanism of TYK2 inhibition by 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide and identifying potential biomarkers for patient selection. In addition, further clinical trials are needed to evaluate the safety and efficacy of the drug in larger patient populations.

合成方法

The synthesis of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide involves a multi-step process that starts with the preparation of 6-chloro-3-pyridinecarboxylic acid. This intermediate is then reacted with 6-(dimethylamino)pyrimidin-4-amine to form the desired product. The final compound is obtained as a white solid with a purity of over 99%. The synthesis method has been optimized for large-scale production and is suitable for commercialization.

科学研究应用

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a promising drug candidate for the treatment of autoimmune and inflammatory diseases. It has been shown to be effective in preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In a phase 1 clinical trial, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide was well-tolerated and showed a dose-dependent reduction in the levels of pro-inflammatory cytokines. The drug is currently being evaluated in phase 2 clinical trials for the treatment of psoriasis and ulcerative colitis.

属性

IUPAC Name

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c1-18(2)11-5-10(15-7-16-11)17-12(19)8-3-4-9(13)14-6-8/h3-7H,1-2H3,(H,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUIMWJONCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。